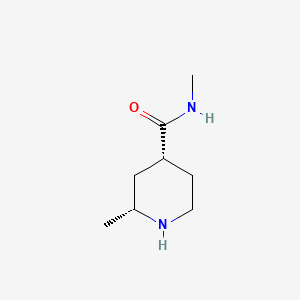
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide is a chiral compound belonging to the class of piperidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-N,2-dimethylpiperidine-4-carboxamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the use of L-tartaric acid to split the anti-form of 4-methyl-2-ethyl nipecotate, yielding the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. The use of catalysts, such as phosphomolybdic acid, can enhance the activity of oxidizing agents like hydrogen peroxide, reducing the amount of oxidizing agent required and increasing the reaction yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like phosphomolybdic acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Organic Synthesis: The compound is used in the synthesis of complex molecules, providing valuable templates for further chemical transformations.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,4R)-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, the (-)-2R,4S-isomer of the compound acts as a potent and selective NMDA antagonist, blocking NMDA-induced convulsions and neuronal degeneration. This suggests that the compound interacts with NMDA receptors, inhibiting their activity and preventing excitotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-N,2-dimethylpiperidine-4-carboxamide: An enantiomer with different stereochemistry.
(2S,4R)-N,2-dimethylpiperidine-4-carboxamide: Another enantiomer with distinct stereochemical properties.
(2S,4S)-N,2-dimethylpiperidine-4-carboxamide: The fourth stereoisomer in this series.
Uniqueness
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis and its potential as an NMDA antagonist highlight its versatility and importance in various scientific fields.
Propriétés
IUPAC Name |
(2R,4R)-N,2-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-5-7(3-4-10-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBFEKHGBOVRW-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)

![6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)](/img/new.no-structure.jpg)


![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)




